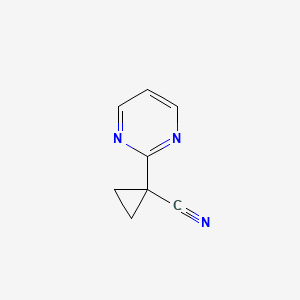

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile

Description

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile (CAS 1378798-49-2) is a heterocyclic compound with the molecular formula C₈H₇N₃ and a molar mass of 145.16 g/mol . Its structure comprises a cyclopropane ring fused to a pyrimidine moiety and a nitrile group. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, confers electronic complexity, while the strained cyclopropane ring enhances reactivity.

Properties

IUPAC Name |

1-pyrimidin-2-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-8(2-3-8)7-10-4-1-5-11-7/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQVIWFKURNABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation . The structures of the synthesized compounds are confirmed using UV, IR, 1H NMR, and mass spectral analysis .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide bulk custom synthesis and in-stock or backordered impurities .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acid intermediates.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction reactions and various oxidizing agents for oxidation reactions. The conditions typically involve room temperature reactions and the use of solvents like dioxane .

Major Products Formed

The major products formed from these reactions include carboxylic acid intermediates and various substituted derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile is represented as CHN. The compound can be synthesized through various methods, which include:

- Cyclization Reactions : Utilizing pyrimidine derivatives and carbonitriles to form the cyclopropane structure.

- Functional Group Modifications : Adjusting substituents on the pyrimidine or cyclopropane to enhance biological activity.

These synthetic routes not only provide access to the compound but also facilitate the exploration of its derivatives with modified pharmacological properties .

The biological activity of this compound has been extensively studied. Compounds containing pyrimidine derivatives often exhibit significant pharmacological properties. Some notable activities include:

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the pyrimidine ring is associated with enhanced antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, reducing cytokine levels in models of inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different biological contexts:

Anticancer Efficacy

A study demonstrated that this compound exhibited significant anticancer activity against ovarian cancer models. The compound was found to inhibit tumor growth effectively by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Studies

In vitro assays revealed that derivatives of this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Research

Research involving animal models of arthritis showed that treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-(Pyrimidin-4-yl)cyclopropane-1-carbonitrile | Cyclopropane ring with different pyrimidine substitution | Potential antitumor activity |

| 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid | Carboxylic acid instead of nitrile | Antimicrobial properties |

| 4-(Pyrimidin-2-yl)-3-thiazole | Thiazole ring fused with pyrimidine | Antiviral activity |

This table illustrates variations in biological activity and potential applications, emphasizing the uniqueness of this compound due to its specific functional groups and structural arrangement .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

- Key difference: Bromophenyl derivatives are often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas pyrimidine-containing analogs may engage in hydrogen bonding via nitrogen lone pairs .

- 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile (CAS 827628-15-9): Substitution of pyrimidine with a bromopyridine ring (C₉H₈BrN₂) introduces regiochemical variability.

Heteroaromatic vs. Non-Aromatic Cyclopropane Derivatives

1-(Pyrimidin-2-yl)cyclohexane-1-carbonitrile (CAS 1864525-12-1):

Replacing the cyclopropane with a cyclohexane ring (C₁₁H₁₃N₃ , 187.24 g/mol) eliminates ring strain, reducing reactivity. This structural change may improve metabolic stability in pharmaceutical applications but decrease electrophilicity at the nitrile group .- 1-Piperidinocyclohexanecarbonitrile (CAS 3867-15-0): The piperidine ring introduces basicity (pKa ~10–11) and hydrogen-bonding capacity, contrasting with the neutral pyrimidine system. Such differences influence solubility and pharmacokinetic properties .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Cyclopropane-carbonitrile Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile | C₈H₇N₃ | 145.16 | Pyrimidine | High reactivity (cyclopropane strain) |

| 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | C₁₀H₉BrN₂ | ~241.09 | Bromophenyl | Halogen bonding potential |

| 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | C₉H₈BrN₂ | 227.08 | 5-Bromopyridine | Regioselective reactivity |

| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile | C₉H₇FN₂ | 162.16 | 2-Fluoropyridine | Enhanced lipophilicity (logP ~1.8) |

| 1-(Oxiran-2-ylmethyl)cyclopropane-1-carbonitrile | C₇H₉NO | 123.15 | Epoxide | Susceptible to ring-opening reactions |

Electronic and Steric Effects

- Fluorinated Analog : 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1) exhibits increased electronegativity at the pyridine ring, enhancing dipole interactions and altering solubility profiles compared to the parent compound .

- Epoxide Derivative : 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile (CAS 1799542-61-2) introduces an epoxide group, enabling nucleophilic attack for polymer or prodrug synthesis .

Structural Characterization and Challenges

Biological Activity

1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring fused with a pyrimidine moiety and a carbonitrile functional group, which significantly influences its chemical reactivity and biological properties. The molecular formula is with a molecular weight of 145.17 g/mol. Its structure can be represented using SMILES notation as N#CC1(C2=NC=CC=N2)CC1 .

Pharmacological Properties

Compounds containing pyrimidine derivatives, including this compound, often exhibit significant pharmacological properties. Notable activities include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis .

- Antitumor Activity : Similar compounds have shown promising antitumor effects in various cancer models, indicating that this compound may also possess antitumor activity .

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets. For example, it may inhibit enzymes crucial for cellular processes, similar to other pyrimidine derivatives that target dihydropteroate synthase in bacteria .

Synthesis Methods

Various synthesis methods for this compound have been reported:

- Cyclization Reactions : Utilizing cyclization techniques involving pyrimidine and cyclopropane precursors.

- Catalytic Methods : Employing catalysts to enhance yield and selectivity during the synthesis process .

Antitumor Studies

A study investigated the antitumor potential of related compounds in mouse models, demonstrating significant tumor growth inhibition. For instance, compounds structurally related to this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of pyrimidine derivatives, revealing that modifications at specific positions can enhance biological activity. For example, substituents on the pyrimidine ring significantly affect binding affinity and potency against various biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-(Pyrimidin-4-yl)cyclopropane-1-carbonitrile | Cyclopropane ring with different pyrimidine substitution | Potential antitumor activity |

| 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid | Carboxylic acid instead of nitrile | Antimicrobial properties |

| 4-(Pyrimidin-2-yl)-3-thiazole | Thiazole ring fused with pyrimidine | Antiviral activity |

This table illustrates variations in biological activity among compounds sharing structural similarities with this compound, emphasizing its unique pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.